molecular formula C19H19ClN2S B14863755 6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline

6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline

Cat. No.: B14863755
M. Wt: 342.9 g/mol
InChI Key: VKBWYCBMNLXAFT-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group, a methylpiperidinyl group, and a thiophenyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Methylpiperidinyl Group:

    Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as coupling partners.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: It can be employed in studies to investigate its biological activity, including its effects on cellular pathways, enzyme inhibition, and receptor binding.

    Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins or pathways in cells.

    Industrial Applications: It may find use in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(4-methylpiperidin-1-yl)quinoline: Lacks the thiophenyl group, which may result in different biological activity.

    4-(4-Methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline: Lacks the chloro group, which may affect its chemical reactivity and biological properties.

    6-Chloro-2-(thiophen-3-yl)quinoline: Lacks the methylpiperidinyl group, which may influence its pharmacokinetic properties.

Uniqueness

6-Chloro-4-(4-methylpiperidin-1-yl)-2-(thiophen-3-yl)quinoline is unique due to the presence of all three functional groups (chloro, methylpiperidinyl, and thiophenyl) attached to the quinoline core. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN2S

Molecular Weight

342.9 g/mol

IUPAC Name

6-chloro-4-(4-methylpiperidin-1-yl)-2-thiophen-3-ylquinoline

InChI

InChI=1S/C19H19ClN2S/c1-13-4-7-22(8-5-13)19-11-18(14-6-9-23-12-14)21-17-3-2-15(20)10-16(17)19/h2-3,6,9-13H,4-5,7-8H2,1H3

InChI Key

VKBWYCBMNLXAFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CSC=C4

Origin of Product

United States

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